molecular formula C18H28N6O B6982467 [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol

[1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol

Cat. No.: B6982467
M. Wt: 344.5 g/mol
InChI Key: SDXYNBHMMHNCAK-UHFFFAOYSA-N
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Description

[1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidine ring, a piperidine ring, and an imidazole ring, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

[1-(4-amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O/c1-18(2,3)13-11-14(19)22-17(21-13)24-8-5-12(6-9-24)15(25)16-20-7-10-23(16)4/h7,10-12,15,25H,5-6,8-9H2,1-4H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXYNBHMMHNCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)N2CCC(CC2)C(C3=NC=CN3C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with molecular targets can be exploited to develop new drugs for treating various diseases. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to active sites, inhibiting or activating the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
  • [1-(4-Amino-6-ethylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol
  • [1-(4-Amino-6-isopropylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol

Uniqueness

The uniqueness of [1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from similar compounds and contributes to its specific applications and effects.

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